Benzyl 3-hydroxyphenylacetate
Overview
Description
Benzyl 3-hydroxyphenylacetate is a chemical compound that can be synthesized through various chemical reactions involving benzyl alcohol and its analogs. It is related to phenylacetic acid derivatives and is of interest due to its potential applications in pharmaceuticals and organic synthesis.
Synthesis Analysis
The synthesis of benzyl 3-hydroxyphenylacetate can be inferred from the carbonylation of benzyl alcohol and its analogs, as described in the first paper. The process is catalyzed by palladium complexes and promoted by hydrogen iodide, yielding phenylacetic acid derivatives in moderate to excellent yields in aqueous systems . Another relevant synthesis method involves the reaction of N-protected beta-aminoaldehydes with benzyl diazoacetate, which yields various esters, including those related to 3-hydroxyphenylacetate .
Molecular Structure Analysis
The molecular structure of compounds related to benzyl 3-hydroxyphenylacetate can be determined using X-ray crystallography and computational methods such as density functional theory (DFT). For instance, the molecular structure of a related benzamide was analyzed using X-ray diffraction and DFT calculations, providing insights into the geometrical parameters and electronic properties of such compounds .
Chemical Reactions Analysis
Benzyl 3-hydroxyphenylacetate and its derivatives can undergo various chemical reactions. For example, phenylacetic acids and α-hydroxyphenylacetic acids can participate in copper-catalyzed oxidative decarboxylative arylation reactions, leading to the formation of aryl benzothiazoles . Additionally, the reaction of 2-styrylchromones with hydrazine hydrate can yield pyrazoles with a benzyloxy-hydroxyphenyl moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl 3-hydroxyphenylacetate derivatives can be deduced from related compounds. For instance, the solubility, melting point, and boiling point can be influenced by the presence of functional groups and the molecular structure. The antioxidant activity of such compounds can be evaluated using assays like the DPPH free radical scavenging test . Moreover, the electronic properties, such as HOMO and LUMO energies, can be calculated using DFT to estimate the chemical reactivity of the molecule .
Scientific Research Applications
Benzyl 3-hydroxyphenylacetate is a chemical compound used for research purposes . While specific applications are not widely documented, it’s important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .
One potential application of a similar compound, 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), has been documented . 4HPA3H is a class of two-component flavin-dependent monooxygenases from bacteria . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules . Specifically, it hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols . As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
Benzyl 3-hydroxyphenylacetate is a chemical compound used for research purposes . While specific applications are not widely documented, it’s important to note that this compound is for research use only and is not intended for diagnostic or therapeutic use .
One potential application of a similar compound, 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H), has been documented . 4HPA3H is a class of two-component flavin-dependent monooxygenases from bacteria . It has a broad substrate spectrum involved in key biological processes, including cellular catabolism, detoxification, and the biosynthesis of bioactive molecules . Specifically, it hydroxylates the o-position of the C4 position of the benzene ring in phenolic compounds, generating high-value polyhydroxyphenols . As a non-P450 o-hydroxylase, 4HPA3H offers a viable alternative for the de novo synthesis of valuable natural products .
properties
IUPAC Name |
benzyl 2-(3-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-4-7-13(9-14)10-15(17)18-11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFOBMRIXXPJLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426834 | |
Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxyphenylacetate | |
CAS RN |
295320-25-1 | |
Record name | BENZYL 3-HYDROXYPHENYLACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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